![molecular formula C26H19N3OS2 B11995986 (5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)
(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiazolidinone derivatives under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Acarbose derivatives: Compounds with similar inhibitory activity against enzymes.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential biological activity.
Uniqueness
(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its complex structure, which allows for multiple points of chemical modification. This versatility makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C26H19N3OS2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3OS2/c1-2-14-28-25(30)23(32-26(28)31)16-21-17-29(22-10-4-3-5-11-22)27-24(21)20-13-12-18-8-6-7-9-19(18)15-20/h2-13,15-17H,1,14H2/b23-16- |
InChI Key |
MDRLESUXNDSNCR-KQWNVCNZSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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